Product packaging for Methylnitrosamino-N,N-dimethylethylamine(Cat. No.:CAS No. 23834-30-2)

Methylnitrosamino-N,N-dimethylethylamine

Cat. No.: B1215390
CAS No.: 23834-30-2
M. Wt: 131.18 g/mol
InChI Key: WDAHFRFQQRIZTK-UHFFFAOYSA-N
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Description

Historical Context of Research on N-Nitroso Compounds

The study of N-nitroso compounds, or nitrosamines, dates back over a century, but intensive research into their biological significance began in the mid-20th century. A pivotal moment in the history of nitrosamine (B1359907) research was the 1956 publication by Peter Magee and John Barnes, which identified N-nitrosodimethylamine (NDMA) as a potent carcinogen in rats. chemicea.com This discovery was a landmark, shifting the perception of these compounds from mere chemical curiosities to substances of significant toxicological concern. chemicea.com

Throughout the 1960s and 1970s, extensive research, notably by Hermann Druckrey and his colleagues, further elucidated the structure-activity relationships and dose-response characteristics of a wide array of N-nitroso compounds. chemicea.com This era of research established the carcinogenic potential of many nitrosamines across various animal species. chemicea.com In subsequent decades, the focus expanded to include the sources of human exposure, the mechanisms of their formation both in the environment and endogenously, and their detection in various consumer products, including foods, beverages, and cosmetics. nih.govnih.gov More recently, since 2018, the discovery of nitrosamine impurities in pharmaceutical drugs has led to widespread regulatory scrutiny and a renewed focus on the analytical chemistry and control of these compounds in medicinal products. aquigenbio.comnih.gov

Academic Significance of Methylnitrosamino-N,N-dimethylethylamine within Nitrosamine Chemistry

The academic significance of this compound is primarily rooted in its role as a reference standard in analytical chemistry. aquigenbio.com It is used for the development and validation of analytical methods aimed at detecting and quantifying nitrosamine impurities, particularly in pharmaceutical products. aquigenbio.com This is crucial for ensuring compliance with stringent regulatory guidelines set by agencies such as the FDA and EMA. aquigenbio.com

The structure of this compound, being derived from a precursor containing both a secondary and a tertiary amine, makes it a relevant case study for understanding the formation of nitrosamine impurities from complex drug molecules. A significant portion of active pharmaceutical ingredients (APIs) contain secondary or tertiary amine functional groups that are susceptible to nitrosation. o2hdiscovery.co Therefore, having well-characterized standards like this compound is essential for the quality control and risk assessment of these pharmaceutical products. Its use in such studies contributes to the broader understanding of nitrosamine formation pathways and the development of strategies to mitigate their presence in consumer goods.

Foundational Research Contributions to the Understanding of N-Nitroso Compound Chemistry

The scientific understanding of N-nitroso compounds is built upon several foundational research contributions. A key area of this research has been the elucidation of the mechanisms of nitrosamine formation. It is well-established that nitrosamines are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, most commonly nitrous acid, which is formed from nitrites in acidic conditions. aquigenbio.com The kinetics of this reaction were extensively studied by researchers like S. S. Mirvish, who demonstrated that the rate of nitrosation is highly dependent on the basicity of the amine precursor and the pH of the reaction medium. chemicea.com

Another critical area of foundational research is the mechanism of carcinogenicity. The genotoxicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes in the liver. celerion.com This enzymatic process, often involving α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic species, such as diazonium ions. bohrium.com These electrophiles can then react with cellular macromolecules, including DNA, leading to mutations that can initiate carcinogenesis. bohrium.com

Furthermore, the development of sensitive analytical techniques has been fundamental to the study of N-nitroso compounds. The advent of methods combining gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) or specialized detectors like the Thermal Energy Analyzer (TEA) has enabled the detection of trace levels of nitrosamines in complex matrices. nih.gov These analytical advancements have been indispensable for monitoring human exposure and for the quality control of various products.

Compound Information

Compound NameIUPAC Name
This compoundN-[2-(dimethylamino)ethyl]-N-methylnitrous amide
N-nitrosodimethylamine (NDMA)N-Nitrosodimethylamine
N-nitrosodiethylamine (NDEA)N-Nitrosodiethylamine
N-methyl-N-nitrosourea1-Methyl-1-nitrosourea
N-methyl-N-nitrosourethaneEthyl N-methyl-N-nitrosocarbamate

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-N-methylnitrous amide
CAS Number 23834-30-2
Computed XLogP3 0.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 131.105862047 Da
Monoisotopic Mass 131.105862047 Da
Topological Polar Surface Area 35.9 Ų
Heavy Atom Count 9
Complexity 84.3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O B1215390 Methylnitrosamino-N,N-dimethylethylamine CAS No. 23834-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylnitrous amide
Source PubChem
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InChI

InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHFRFQQRIZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021469
Record name Methylnitrosamino-N,N-dimethylethylamine
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Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23834-30-2
Record name N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylnitrosamino-N,N-dimethylethylamine
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Record name Methylnitrosamino-N,N-dimethylethylamine
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Record name dimethyl({2-[methyl(nitroso)amino]ethyl})amine
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Synthetic Methodologies and Precursor Chemistry

Established Laboratory Synthesis Routes for N-Nitrosamines from Tertiary Amine Precursors

While secondary amines are more readily nitrosated, tertiary amines can also serve as precursors to N-nitrosamines. sci-hub.sefreethinktech.com The reaction mechanism for tertiary amines is more intricate, involving the initial formation of a quaternary N-nitroso ammonium (B1175870) species, which then undergoes decomposition to an iminium intermediate and a secondary amine. This secondary amine is then rapidly nitrosated to form the final N-nitrosamine product. sci-hub.se

The nitrosation of tertiary amines like N,N-Dimethylethylamine can be achieved using various nitrosating agents. A common laboratory method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium, which generates nitrous acid (HNO₂) in situ. veeprho.comgoogle.com The reaction of N,N-Dimethylethylamine under these conditions would lead to nitrosative dealkylation. The cleavage can result in the formation of either N-Nitrosodimethylamine (NDMA) and acetaldehyde (B116499), or N-Nitrosomethylethylamine and formaldehyde (B43269). The product distribution is influenced by the relative stability of the cleaved alkyl groups. sci-hub.se

Another established method involves heating a tertiary amine with sodium nitrite in the presence of a high-boiling ester, such as 2-acetoxyethanol in ethylene (B1197577) glycol. nih.gov This method has been shown to produce N-nitrosamines in yields ranging from 4% to 80%. nih.gov It is proposed that the active nitrosating agent in this system is a nitrous ester, which forms from the reaction between the ester and sodium nitrite. nih.gov For instance, the reaction of N,N-Dimethylbenzylamine under these conditions yielded nearly equimolar amounts of N-Nitrosodimethylamine and N-Nitroso-N-methylbenzylamine, demonstrating the cleavage of different alkyl groups. nih.gov

More recent and milder methods utilize reagents like tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.netschenautomacao.com.br This approach offers high yields and is compatible with sensitive functional groups. rsc.orgresearchgate.net

The yield and rate of N-nitrosamine formation from tertiary amines are highly dependent on several reaction parameters.

pH: The nitrosation process is significantly influenced by pH. While the reaction is enhanced in acidic conditions which favor the formation of the active nitrosating agent (N₂O₃ from HNO₂), very low pH can be less effective due to the protonation of the amine precursor, reducing its nucleophilicity. nih.gov The optimal pH for nitrosation represents a balance between the concentration of the active nitrosating agent and the availability of the unprotonated amine. nih.gov

Temperature: Higher temperatures generally increase the reaction rate. For example, studies involving heating amines with sodium nitrite and an ester were conducted at 120°C. nih.gov

Concentration of Reactants: The molar ratio of the amine to the nitrosating agent is a critical factor. A large excess of the nitrosating agent, such as sodium nitrite, can lead to a rapid reaction and high yields of the N-nitrosamine product. nih.gov

Solvent: The choice of solvent can influence the reaction. The use of polyols like ethylene glycol and glycerine as solvents has been shown to increase both the rate and yield of nitrosamine (B1359907) formation from amides, a related class of compounds. nih.gov This is attributed to the formation of nitrite esters which are potent nitrosating agents. nih.gov

The following table summarizes the influence of various parameters on the synthesis of N-nitrosamines from tertiary amine precursors.

ParameterEffect on N-Nitrosamine FormationRationale
pH Optimal yield at mildly acidic pH. Rate decreases at very low or high pH.Balances formation of active nitrosating agent (favored at low pH) and availability of unprotonated amine (favored at higher pH). nih.gov
Temperature Increased temperature generally accelerates the reaction rate.Provides necessary activation energy for the reaction. nih.gov
Reactant Ratio Excess nitrosating agent increases yield and reaction speed.Drives the reaction equilibrium towards product formation. nih.gov
Solvent Polyol solvents can enhance reaction rate and yield.Facilitates the formation of highly reactive nitrite ester intermediates. nih.gov

Advanced Synthetic Strategies for Isotopic Labeling and Analogue Preparation

Isotopically labeled N-nitrosamines are crucial as internal standards for their quantification in various matrices, including pharmaceuticals and environmental samples, using mass spectrometry techniques. nih.govyoutube.comsigmaaldrich.com The synthesis of these labeled compounds requires specific strategies.

A common approach involves the N-alkylation of a protected primary or secondary amine with a stable isotope-labeled alkyl halide. nih.gov Following deprotection, the resulting isotopically labeled secondary amine is nitrosated using sodium nitrite to yield the desired labeled N-nitrosamine. nih.gov For example, to synthesize deuterated N-Nitrosodimethylamine (NDMA-d6), one could start with a deuterated precursor like dimethylamine-d6. sigmaaldrich.com

Another strategy for preparing deuterated amines involves the reduction of an amide. For instance, deuterated n-octylamine has been synthesized by reducing deuterated n-octanamide with a reducing agent like lithium aluminum hydride (LiAlH₄). epj-conferences.org Similarly, deuterated methylamine (B109427) and dimethylamine (B145610) have been prepared using Boc-benzylamine as a starting material and a deuterated methylation reagent like TsOCD₃. researchgate.net These deuterated amines can then be used as precursors for the synthesis of the corresponding deuterated N-nitrosamines.

The synthesis of N-nitrosamine analogues, which are structurally similar compounds used for structure-activity relationship studies, follows standard synthetic routes. For example, by varying the starting secondary or tertiary amine, a wide range of N-nitrosamine analogues can be prepared using established nitrosation methods. rsc.orgorganic-chemistry.org

Investigation of Formation Pathways from Precursor Amines and Nitrosating Agents

Understanding the pathways of N-nitrosamine formation is critical for predicting and controlling their presence as contaminants. This involves studying the reaction under various conditions, including in heterogeneous systems.

N-nitrosamines can form from heterogeneous reactions, where the reactants are in different phases. A significant pathway is the reaction of gas-phase nitrous acid (HONO) with amines adsorbed on surfaces. acs.org This is particularly relevant for indoor environments where HONO can be present. acs.org Laboratory flow tube experiments have demonstrated that various secondary amines, when sorbed onto a surface, react with gaseous HONO to generate the corresponding N-nitrosamines. acs.org This suggests that surface-mediated reactions can be an important source of N-nitrosamine formation. acs.org

The chemical environment plays a pivotal role in dictating the mechanism and efficiency of N-nitrosamine formation.

Aqueous vs. Organic Solvents: In aqueous solutions, N-nitrosamine formation from secondary amines and nitrite is highly pH-dependent, with the risk becoming significant at a pH below 6. usp.org In organic solvents, the reaction of secondary amines with dinitrogen trioxide (N₂O₃) proceeds readily at or below room temperature. nih.gov

Presence of Catalysts/Inhibitors: The nitrosation reaction can be accelerated by certain species. For example, iodide can catalyze the N-nitrosation of secondary amines. organic-chemistry.org Conversely, some compounds can inhibit nitrosamine formation.

Chloramination: During water treatment with chloramines, tertiary amines can be converted to N-nitrosamines through a complex mechanism. acs.orgrsc.orgacs.org This process involves the formation of radical intermediates and the incorporation of molecular oxygen. acs.org Density functional theory (DFT) studies suggest a multi-step pathway including nucleophilic substitution, aminyl radical generation, oxidation, and finally the release of the N-nitrosamine. rsc.org The structure of the tertiary amine significantly impacts its potential to form N-nitrosodimethylamine (NDMA), with the stability of the carbocation formed upon cleavage being a key factor. acs.org

The table below outlines the yields of N-Nitrosodimethylamine (NDMA) from the chloramination of various tertiary amines, highlighting the influence of the precursor's structure.

Precursor Tertiary AmineMolar NDMA Yield (%)Reference
Ranitidine84.6% - 82.5% acs.org
N,N-Dimethyl-3-furfurylamine (DFUR)84.6% acs.org
N,N-Dimethylbenzylamine (DMBA)82.5% acs.org
Tetrakis(dimethylamino)propane (TDMAP)15.8% acs.org

Mechanisms of N-Nitrosamine Formation in Environmental and Industrial Chemical Systems

N-nitrosamines, a class of compounds characterized by the N–N=O functional group, are not typically manufactured intentionally but are formed from the reaction of secondary or tertiary amines with a nitrosating agent. nih.gov The formation of Methylnitrosamino-N,N-dimethylethylamine, a tertiary amine-derived nitrosamine, is contingent on the presence of its precursor, N,N,N'-Trimethylethylenediamine, and a suitable nitrosating agent under specific environmental or industrial conditions.

The general mechanism for the nitrosation of a tertiary amine involves a dealkylative pathway. freethinktech.com This process is initiated by the reaction of the tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often formed in situ from nitrites (NO₂⁻) under acidic conditions. nih.gov The reaction proceeds through the formation of an N-nitrosoammonium ion, followed by the elimination of a nitroxyl (B88944) group and the formation of a ternary immonium ion. This immonium ion is then hydrolyzed to yield a secondary amine and a carbonyl compound. The resulting secondary amine can then be readily nitrosated to form the stable N-nitrosamine. researchgate.net For tertiary amines, this dealkylation step is rate-limiting, making them generally less reactive towards nitrosation than secondary amines. nih.govusp.org

In environmental systems, particularly in water and wastewater treatment, the formation of N-nitrosamines is a significant concern, especially during disinfection processes like chloramination. scholaris.caacs.org While direct chlorination can lead to nitrosamine formation, chloramination has been identified as a more significant pathway. scholaris.ca The reaction between monochloramine and amine precursors can lead to the formation of N-nitrosamines. scholaris.ca

Industrial settings, such as those in the pharmaceutical, pesticide, and rubber industries, can also provide conditions conducive to N-nitrosamine formation. acs.orgnih.gov The presence of amine-containing raw materials, solvents, or degradation products, in conjunction with nitrosating agents, which can be present as impurities or be formed during processing, creates a risk for contamination. nih.gov

Factors Influencing N-Nitrosamine Formation

Several factors can influence the rate and yield of N-nitrosamine formation from tertiary amines. These include pH, temperature, the concentration and nature of the amine precursor and nitrosating agent, and the presence of catalysts or inhibitors.

pH: The rate of N-nitrosation is highly dependent on pH. The formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃) from nitrous acid, is favored under acidic conditions. However, at very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and thus its reactivity towards the nitrosating agent. Consequently, for most secondary and tertiary amines, the maximum rate of nitrosation is typically observed in a pH range of approximately 2.5 to 3.4. freethinktech.comusp.org At neutral to basic pH, the formation of N-nitrosamines can still occur, potentially catalyzed by other species such as formaldehyde. usp.org

Temperature: The formation of N-nitrosamines is enhanced by higher temperatures. nih.govnih.gov This is consistent with general chemical kinetics, where increased temperature provides the necessary activation energy for the reaction to proceed at a faster rate.

Nitrosating Agent: Various nitrosating agents can initiate the formation of N-nitrosamines. These include nitrous acid, dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl halides (e.g., NOCl). nih.gov In organic media, tert-butyl nitrite is a commonly used nitrosating agent for both secondary and tertiary amines. nih.gov The reactivity of the nitrosating agent plays a crucial role in the efficiency of the nitrosation reaction.

Catalysts and Inhibitors: Certain compounds can catalyze the formation of N-nitrosamines. For example, formaldehyde has been shown to enhance the formation of N-nitrosamines, particularly at neutral to basic pH. usp.org Conversely, substances like ascorbic acid (vitamin C) can inhibit nitrosamine formation by reducing the nitrosating agent. nih.gov

Research Findings on N-Nitrosamine Formation from Tertiary Amines

Detailed research has been conducted to understand the kinetics and yields of N-nitrosamine formation from various tertiary amines. While specific data for this compound is not extensively published, the findings from studies on other tertiary amines provide valuable insights into the expected behavior.

The nitrosation of tertiary amines is generally much slower than that of secondary amines, with reaction rates reported to be over 1000 times slower. freethinktech.com The yield of nitrosamines from tertiary amines is also typically lower. However, certain structural features can enhance the reactivity of tertiary amines. For instance, tertiary amines with an electron-rich benzylic group are particularly susceptible to nitrosative dealkylation. nih.gov

The following interactive data tables summarize findings from various studies on the formation of N-nitrosamines from tertiary amines, illustrating the influence of different reaction parameters.

Table 1: Effect of pH on the Nitrosation Rate of Amines This table illustrates the general trend of how pH affects the rate of N-nitrosamine formation.

Amine TypeOptimal pH for NitrosationReactivity Trend
Secondary Amines~2.5 - 3.4Decreases at very low and high pH
Tertiary Amines~2.5 - 3.4Significantly slower than secondary amines
Secondary Amides~1More acidic conditions favored

Table 2: Nitrosamine Yields from Different Amine Precursors under Standardized Conditions This table, based on data from various sources, shows the variability in nitrosamine formation potential among different amine structures. The yields are based on experiments conducted under acidic conditions (pH 3-4) with an excess of nitrite. nih.gov

Amine PrecursorAmine TypeN-Nitrosamine FormedReported Yield (%)
DimethylamineSecondaryN-Nitrosodimethylamine (NDMA)High
DiethylamineSecondaryN-Nitrosodiethylamine (NDEA)High
PiperidineSecondaryN-Nitrosopiperidine (NPIP)High
TrimethylamineTertiaryN-Nitrosodimethylamine (NDMA)Low
TriethylamineTertiaryN-Nitrosodiethylamine (NDEA)Low
OxytetracyclineTertiaryCorresponding Nitrosamine63
VareniclineSecondary/TertiaryCorresponding Nitrosamine69
DuloxetineSecondaryCorresponding Nitrosamine85
EthambutolSecondaryCorresponding Nitrosamine>99

Table 3: Factors Influencing the Dealkylative Nitrosation of Tertiary Amines This table summarizes key factors and their general impact on the formation of N-nitrosamines from tertiary amines.

FactorInfluence on Nitrosamine FormationNotes
Structure of Tertiary Amine
Steric HindranceDecreases rateBulky groups near the nitrogen atom hinder the reaction. nih.gov
Basicity (pKa)Higher pKa generally decreases rateTertiary amines with a pKa above 9.5 show significantly reduced nitrosamine formation. nih.gov
Presence of -CH₂–aryl groupIncreases rateElectron-rich benzylic groups facilitate dealkylation. nih.gov
Reaction Conditions
pHOptimal around 2.5-3.4Balances the availability of the active nitrosating species and the unprotonated amine. freethinktech.com
TemperatureIncreases rateProvides higher activation energy for the reaction. nih.govnih.gov
Nitrosating Agent ConcentrationIncreases rateHigher concentration of the nitrosating agent leads to a faster reaction.
Presence of FormaldehydeIncreases rateActs as a catalyst, especially at neutral to basic pH. usp.org
Presence of Ascorbic AcidDecreases rateActs as an inhibitor by scavenging the nitrosating agent. nih.gov

Chemical Reactivity Profiles of the N-Nitroso Moiety within this compound

The N-nitroso group is a versatile functional group that can participate in a variety of chemical reactions. It is generally considered to be weakly electrophilic at the nitroso-nitrogen, making it susceptible to attack by strong nucleophiles. gcms.cz The reactivity of the N-nitroso group in N-nitrosamines has been the subject of numerous studies.

Under strongly acidic conditions, N-nitrosamines can undergo denitrosation, a reaction that cleaves the N-N bond to release the corresponding secondary amine and a nitrosating agent. gcms.cz This process can be catalyzed by nucleophiles such as bromide or thiocyanate. gcms.cz The N-nitroso group can also be reduced to the corresponding hydrazine (B178648) by various reducing agents, including zinc dust in acetic acid or catalytic hydrogenation. gcms.cz

Furthermore, the oxygen atom of the nitroso group can act as a nucleophile, reacting with strong electrophiles like alkylating agents to form O-alkyldiazenium salts. gcms.cz These reactions highlight the ambident nature of the N-nitroso group and its capacity to engage in a range of chemical transformations.

Investigation of Alpha-Carbon Hydroxylation Potential via Computational and In Vitro Chemical Systems

A critical reaction pathway for many N-nitrosamines, particularly in a biological context, is the hydroxylation of the carbon atom adjacent to the nitrosamino group (the α-carbon). This metabolic activation step is often a prerequisite for the carcinogenic activity of many nitrosamines. gcms.cz

Computational and in vitro studies have shown that the susceptibility of an N-nitrosamine to α-carbon hydroxylation is influenced by the structural features of the molecule. chemicalbook.com The presence of electron-withdrawing groups near the α-carbon can decrease the rate of hydroxylation, while electron-donating groups can increase it. Steric hindrance around the α-carbon can also play a significant role, with bulky substituents hindering the approach of hydroxylating enzymes, thereby reducing the reaction rate. chemicalbook.com

In the case of this compound, there are two potential sites for α-hydroxylation: the methyl group and the ethyl group attached to the nitrosated nitrogen. The relative reactivity of these sites would depend on the specific enzymatic systems involved and the electronic environment of each α-carbon. The presence of the dimethylamino group on the ethyl chain may also influence the regioselectivity of hydroxylation.

The analysis of N-nitrosamine transformation products, including those from α-hydroxylation, heavily relies on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods for the separation and identification of these compounds. restek.comthermofisher.com

High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the structures of unknown degradation products by providing accurate mass measurements. nih.gov In a typical GC-MS analysis of nitrosamines, the compounds are separated based on their volatility and polarity on a capillary column and then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. thermofisher.com LC-MS/MS offers an alternative for less volatile or thermally labile nitrosamines and their metabolites, providing high sensitivity and specificity. nih.gov

Degradation Pathways in Controlled Chemical and Environmental Models

N-nitrosamines can be degraded through various pathways, including photolysis and hydrolysis, particularly in environmental settings.

N-nitrosamines are known to undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. The process typically involves the homolytic cleavage of the N-N bond, leading to the formation of an aminyl radical and nitric oxide. The rate of photolysis is dependent on the wavelength of light, the intensity of the radiation source, and the chemical environment.

While specific photolytic kinetic data for this compound are not available, studies on other nitrosamines have shown that the quantum yield of photolysis can be influenced by the solvent and the presence of other substances. restek.com The UV absorption spectrum of a nitrosamine is a key factor in determining its susceptibility to photolytic degradation. N-nitrosamines typically exhibit a strong absorption band in the UV region, which is responsible for initiating the photochemical reaction. restek.com

Table 1: General Photolytic Degradation Parameters for N-Nitrosamines (Note: This table presents generalized data for the N-nitrosamine class due to the lack of specific data for this compound.)

Parameter Typical Value/Range Reference
UV Absorption Maximum (λmax) 230 - 350 nm restek.com
Primary Photolytic Reaction N-N bond cleavage

| Common Photodegradation Products | Secondary amine, Nitric oxide | |

The hydrolysis of N-nitrosamines, or the cleavage of the N-N bond by water, is generally a slow process under neutral conditions. However, the rate of hydrolysis can be significantly influenced by pH and the presence of catalysts.

In acidic solutions, the hydrolysis of nitrosamines is accelerated due to protonation of the nitroso group, which weakens the N-N bond. The reaction mechanism involves the attack of a water molecule on the protonated nitrosamine, leading to the formation of the corresponding secondary amine and nitrous acid.

Certain metal ions and other chemical species can also catalyze the hydrolysis of nitrosamines. The specific rate of hydrolysis for this compound would be dependent on the exact conditions, including temperature, pH, and the presence of any catalytic species.

Table 2: General Hydrolytic Degradation Characteristics of N-Nitrosamines (Note: This table presents generalized data for the N-nitrosamine class due to the lack of specific data for this compound.)

Condition General Effect on Hydrolysis Rate Reference
Neutral pH Very slow
Acidic pH Accelerated
Basic pH Generally slow

| Catalysts | Can be accelerated by certain species | |

Reactivity and Reaction Mechanisms

Enzyme-Mediated Chemical Transformations

The biotransformation of N-nitrosamines is predominantly facilitated by the superfamily of enzymes known as Cytochrome P450 (CYP). nih.govimpactfactor.orgresearchgate.net These enzymes are central to the metabolic activation of nitrosamine (B1359907) compounds, catalyzing oxidative chemical changes that alter their structure. oup.comnih.gov The primary and most extensively studied enzymatic reaction is α-hydroxylation. oup.comacs.orgacs.orgnih.gov

The enzymatic metabolism of nitrosamines such as Methylnitrosamino-N,N-dimethylethylamine is a critical area of study for understanding their chemical behavior in biological systems. The primary catalysts for these transformations are Cytochrome P450 (CYP) enzymes, with specific isoforms like CYP2E1 and CYP2A6 being particularly active in the metabolism of N-nitrosodialkylamines. nih.govoup.com The principal chemical transformation initiated by these enzymes is oxidation, most notably at the carbon atoms positioned alpha (α) to the N-nitroso group. researchgate.netnih.gov

α-Hydroxylation Pathways

For this compound, there are two potential sites for α-hydroxylation: the methyl group and the methylene (B1212753) carbon of the ethyl group. This process is considered a rate-limiting step in the metabolic cascade. nih.gov

Hydroxylation of the Methyl Group: CYP enzymes can catalyze the insertion of a hydroxyl group onto the methyl carbon. This reaction yields an unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov This intermediate is transient and spontaneously decomposes. The decomposition results in the formation of formaldehyde (B43269) and an ethyl-N,N-dimethylethyl-diazonium ion.

Hydroxylation of the Ethyl Group: Alternatively, enzymatic hydroxylation can occur at the α-carbon of the ethyl group. nih.gov This pathway produces a different unstable α-hydroxynitrosamine. The subsequent decomposition of this intermediate generates acetaldehyde (B116499) and a methyl-N,N-dimethylethyl-diazonium ion. nih.gov

The diazonium ions formed are highly reactive electrophilic species. researchgate.netresearchgate.net

Alternative Enzymatic Transformations

While α-hydroxylation is the major pathway, other enzymatic reactions can occur:

Denitrosation: This process involves the enzymatic removal of the nitroso group (-N=O) from the parent molecule. nih.govpnas.org Studies on similar nitrosamines, such as N-nitroso-N-methylaniline, have shown that this can lead to the formation of the corresponding secondary amine (in this case, N,N-dimethylethylamine) and other metabolites. nih.gov The enzymatic mechanism can be complex, and its rate and prevalence depend on the specific nitrosamine and the CYP isozymes present. nih.govnih.gov

Formation of Nitrosamides: Research has indicated that the unstable α-hydroxynitrosamine intermediates can undergo further oxidation by CYP enzymes. researchgate.netnih.gov This second oxidation step can convert the α-hydroxynitrosamine into a more stable nitrosamide. For example, oxidation at the methyl group could potentially lead to the formation of a formamide (B127407) derivative. This represents a competing pathway to the decomposition into aldehydes and diazonium ions. nih.gov

The following interactive table summarizes the primary enzyme-mediated chemical transformations applicable to this compound based on established nitrosamine metabolism research.

Interactive Data Table: Enzyme-Mediated Transformations of this compound

TransformationEnzyme FamilyInitial ReactantKey Intermediate(s)Final Product(s) (Chemical)
α-Hydroxylation (Methyl) Cytochrome P450 (e.g., CYP2E1, CYP2A6)This compoundα-hydroxy(methyl)nitrosamineFormaldehyde, Ethyl-N,N-dimethylethyl-diazonium ion
α-Hydroxylation (Ethyl) Cytochrome P450 (e.g., CYP2E1, CYP2A6)This compoundα-hydroxy(ethyl)nitrosamineAcetaldehyde, Methyl-N,N-dimethylethyl-diazonium ion
Denitrosation Cytochrome P450This compoundNot ApplicableN,N-dimethylethylamine, Nitric oxide related species
Nitrosamide Formation Cytochrome P450α-hydroxy(methyl)nitrosamineNot ApplicableN-formyl-N'-nitroso-N,N-dimethylethylamine

Advanced Analytical Techniques in Chemical Research

Development and Validation of High-Resolution Chromatographic Methodologies

High-resolution chromatography, particularly when coupled with mass spectrometry, provides the requisite sensitivity and selectivity for analyzing trace amounts of specific compounds within complex mixtures. nih.gov The development and validation of these methods are fundamental to ensuring the accuracy and reliability of analytical results in chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for the analysis of volatile and semi-volatile compounds like many N-nitrosamines. ijpsjournal.compmda.go.jp The application of GC-MS for the detection of Methylnitrosamino-N,N-dimethylethylamine would involve its separation from other components in a complex matrix based on its volatility and interaction with the GC column, followed by detection and identification by the mass spectrometer.

For enhanced sensitivity and selectivity, especially at trace levels required in impurity analysis, tandem mass spectrometry (GC-MS/MS) is often employed. ijpsjournal.comrestek.com This approach minimizes matrix interference and allows for detection limits in the low parts-per-billion (ppb) range. restek.com The choice of sample introduction can vary, with direct liquid injection being suitable for a wide range of nitrosamines, while headspace analysis is applicable for the more volatile ones. restek.com However, a key consideration for GC-based methods is the thermal stability of the analyte, as some compounds may degrade at the high temperatures used in the GC injector. pmda.go.jp

Table 1: Representative GC-MS/MS Parameters for Nitrosamine (B1359907) Analysis

Parameter Typical Setting Purpose
Column DB-WAX or similar polar phase Provides efficient separation of nitrosamines. nih.gov
Injector Temperature 200-250 °C Ensures volatilization of the sample.
Carrier Gas Helium Inert gas to carry the sample through the column. researchgate.net
Oven Program Temperature gradient (e.g., 50°C to 240°C) Separates compounds based on boiling points. nih.gov
Ionization Mode Electron Ionization (EI) Standard ionization for creating fragment patterns.
MS Detector Triple Quadrupole (MS/MS) Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). restek.com
MRM Transitions Specific precursor-to-product ion pairs Ensures specific detection of the target analyte.

This table presents typical parameters and is not based on direct analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an essential tool for the analysis of a broad range of N-nitrosamines, including those that are non-volatile or thermally labile. ijpsjournal.comacs.org This technique offers high sensitivity and specificity, making it ideal for trace analysis. ijpsjournal.com For a compound like this compound, LC-MS/MS would allow for its detection and quantification at very low levels.

Innovations in LC-MS/MS include the use of various ionization sources, such as Atmospheric Pressure Chemical Ionization (APCI) and Heated Electrospray Ionization (HESI), which can be selected to optimize the ionization of the target analyte. chromatographyonline.comshimadzu.com The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with state-of-the-art tandem mass spectrometers enables rapid and robust analyses. thermofisher.com Validated LC-MS/MS methods can achieve low limits of detection (LODs) and quantification (LOQs), often in the sub-ng/mL range, which is critical for impurity profiling in pharmaceutical and environmental samples. chromatographyonline.comsemanticscholar.org

Table 2: Typical LC-MS/MS Parameters for Nitrosamine Trace Analysis

Parameter Setting/Value Purpose
LC System UHPLC Allows for high-resolution separation with faster run times. thermofisher.com
Column C18 or Phenyl reverse-phase Separates analytes based on hydrophobicity. thermofisher.com
Mobile Phase Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives (e.g., formic acid) Elutes compounds from the column for separation.
Ionization Source APCI or HESI (Positive Ion Mode) Ionizes the target molecule for MS detection. shimadzu.com
MS Detector Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS) Provides quantification (MS/MS) or accurate mass measurement (HRMS). sigmaaldrich.com
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Highly specific and sensitive detection mode. thermofisher.com
LOD/LOQ Low ng/mL or ppb range Demonstrates the high sensitivity of the method. chromatographyonline.comshimadzu.com

This table presents typical parameters and is not based on direct analysis of this compound.

The formation of N-nitrosamines like this compound results from the reaction of a secondary or tertiary amine with a nitrosating agent. acs.org The precursor amine for this compound would be N,N-dimethylethylamine. Monitoring the presence and concentration of such precursors is critical in controlling the formation of the final nitrosamine.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS or UHPLC-MS/MS) is a powerful technique for the rapid analysis of these precursors. nih.govresearchgate.net The high throughput of UFLC allows for the quick screening of raw materials and reaction mixtures. The sensitivity and selectivity of MS/MS detection ensure that even trace amounts of precursor compounds can be identified and quantified. nih.gov This analytical approach is invaluable for process monitoring and quality control, helping to identify potential sources of contamination and understand reaction kinetics.

Application of Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of compounds and for investigating the mechanisms of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including N-nitrosamines. researchgate.net A distinctive feature of asymmetrical nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) partial double bond, which arises from resonance stabilization. acanthusresearch.com This restriction leads to the existence of two distinct geometric isomers, or rotamers (often denoted as E/Z or cis/trans). acanthusresearch.comnih.gov

Consequently, the NMR spectrum of a compound like this compound is expected to show two sets of signals, one for each rotamer. nih.gov The chemical shifts of the protons and carbons near the nitrosamino group will differ between the two isomers. acanthusresearch.comcdnsciencepub.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can be used to assign all proton and carbon signals for each isomer, confirming the molecular structure and providing insight into the relative population of the two rotamers. nih.gov

Table 3: Hypothetical ¹H-NMR Chemical Shifts for this compound Rotamers

Functional Group Expected Chemical Shift Range (ppm) - Isomer 1 (e.g., E) Expected Chemical Shift Range (ppm) - Isomer 2 (e.g., Z)
N-CH₃ (nitroso side) ~3.7 - 4.2 ~3.0 - 3.5
N-(CH₃)₂ ~2.8 - 3.2 ~2.7 - 3.1
-CH₂- ~3.4 - 3.8 ~3.3 - 3.7
-CH₃ (ethyl) ~1.1 - 1.4 ~1.0 - 1.3

Note: These are estimated values based on general data for N-nitrosamines and are intended for illustrative purposes. acanthusresearch.comnih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For N-nitrosamines, IR spectroscopy is particularly useful for confirming the presence of the N-N=O group. pw.edu.pl This functional group gives rise to characteristic absorption bands in the IR spectrum.

The N=O stretching vibration typically appears as a strong band in the region of 1400-1490 cm⁻¹. pw.edu.pl Another key absorption is the N-N stretching vibration, which is found between approximately 1050 and 1110 cm⁻¹. pw.edu.pl The presence of these distinct bands in the spectrum of a sample provides strong evidence for the nitrosamine structure. Furthermore, IR spectroscopy can be used to monitor the progress of a reaction in real-time, for instance, by observing the appearance of the N=O stretching band during a nitrosation reaction. dtic.mil

Table 4: Characteristic Infrared Absorption Frequencies for the Nitrosamino Group

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N=O Stretch 1400 - 1490 Strong
N-N Stretch 1050 - 1110 Strong

Source: Data derived from studies on various N-nitrosamines. pw.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of N-nitrosamines and for their quantitative determination. The characteristic chromophore in these molecules is the N-N=O group. The UV-Vis spectra of simple dialkylnitrosamines, such as N-nitrosodimethylamine (NDMA), are distinguished by two primary absorption bands. researchgate.netpw.edu.pl

The first is a strong absorption band typically observed in the range of 227-235 nm. pw.edu.pldoi.org This band is attributed to a π → π* electronic transition within the nitrosamino moiety and exhibits a high molar absorptivity (ε), often in the range of 7,000 to 10,000 L mol⁻¹ cm⁻¹. doi.orgnih.gov The high intensity of this peak makes it suitable for the sensitive quantification of nitrosamines.

A second, much weaker absorption band is found in the near-UV region, typically between 330 and 370 nm. researchgate.netpw.edu.pl This band corresponds to a symmetry-forbidden n → π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net Due to its forbidden nature, this transition has a significantly lower molar absorptivity, generally around 100 L mol⁻¹ cm⁻¹. While less useful for trace quantification, the position of this band provides insight into the electronic environment of the N-N=O group.

The concentration of a nitrosamine in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) of the high-intensity band and applying the Beer-Lambert law. This relationship is particularly useful in controlled laboratory settings for quantifying nitrosamines in various matrices.

Table 1: Representative UV-Vis Absorption Data for Dialkylnitrosamines

Compoundλmax (π → π) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)λmax (n → π) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
N-Nitrosodimethylamine (NDMA)2287,380 nih.gov~350~100
N-Nitrosodiethylamine (NDEA)2309,729 doi.org~360~100

This table presents typical data for simple dialkylnitrosamines to illustrate the expected spectroscopic properties of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive detection of N-nitrosamines. Electron ionization (EI) is a common method used for the analysis of volatile nitrosamines. The resulting mass spectrum provides the molecular weight of the compound from the molecular ion (M⁺) peak and structural information from the characteristic fragmentation patterns.

For a compound like this compound (C₅H₁₃N₃O, molecular weight: 131.18 g/mol ), the molecular ion peak would be expected at an m/z of 131.

The fragmentation of N-nitrosamines is well-characterized. A primary and highly characteristic fragmentation pathway is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (·NO), resulting in a prominent peak at M-30. cdnsciencepub.com Another common fragmentation involves an alpha-cleavage relative to the amine nitrogen, which is a typical fragmentation for aliphatic amines. researchgate.net The loss of a hydroxyl radical (·OH), corresponding to a peak at M-17, has also been reported for many aliphatic nitrosamines, often rationalized through a McLafferty-type rearrangement. cdnsciencepub.com

The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are routinely employed for the separation and sensitive quantification of nitrosamines in complex mixtures. researchgate.netresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound

m/z ValueProposed FragmentDescription
131[C₅H₁₃N₃O]⁺Molecular Ion (M⁺)
101[C₅H₁₃N₂]⁺Loss of ·NO
114[C₅H₁₂N₃]⁺Loss of ·OH
86[C₄H₁₀N₂]⁺Alpha-cleavage (loss of C₂H₅·)
58[C₂H₆N₂O]⁺Fragmentation specific to the nitrosamino group

This table is based on established fragmentation patterns for N-nitrosamines and predicts the likely fragments for this compound.

Chemometric and Multivariate Spectroscopic Methods in Chemical Analysis

Chemometric and multivariate spectroscopic methods are powerful computational tools used to extract meaningful information from complex chemical data, such as the spectra obtained from UV-Vis and mass spectrometry. When analyzing samples that may contain this compound along with other related compounds or matrix interferents, these methods can be particularly advantageous.

In the context of UV-Vis spectroscopy, if the spectrum of a mixture containing several absorbing species is obtained, it can be challenging to quantify the individual components due to overlapping spectral features. Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, can be employed. These techniques use the full spectral data from a set of calibration samples with known compositions to build a statistical model that can predict the concentrations of the individual components in an unknown sample from its spectrum.

For instance, a PLS model could be developed to quantify this compound in the presence of its precursors or degradation products by correlating the variations in the UV-Vis spectra of various mixtures with the known concentrations of the analyte.

Similarly, in mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), large datasets are generated. Chemometric methods like Principal Component Analysis (PCA) can be used for exploratory data analysis to identify patterns, group samples, or detect outliers. PCA can reduce the dimensionality of the data, for example, by transforming a full mass spectrum for each point in a chromatogram into a few principal components that capture the most significant variance. This can help in identifying the presence of unexpected impurities or changes in the chemical profile of a sample over time.

These multivariate approaches allow for a more robust and comprehensive analysis of complex chemical systems than traditional univariate methods, which consider only a single variable (e.g., absorbance at one wavelength) at a time.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure, Conformation, and Energetics

There are no available quantum mechanical studies that specifically detail the molecular structure, conformational analysis, or energetics of Methylnitrosamino-N,N-dimethylethylamine. Such investigations would typically involve methods like Hartree-Fock (HF) or post-HF methods to calculate optimized geometries, rotational barriers, and the relative energies of different conformers. For many N-nitrosamines, rotation around the N-N bond is a key feature, with a significant energy barrier due to its partial double bond character. nih.gov However, specific values for the rotational barrier, bond lengths, and bond angles for this compound have not been reported.

Density Functional Theory (DFT) Applications to Reactivity and Transition State Prediction

No dedicated Density Functional Theory (DFT) studies predicting the reactivity and transition states for this compound were found. DFT is a common tool for investigating the mechanisms of action of N-nitrosamines, including their metabolic activation pathways which are linked to their carcinogenic properties. acs.orgnih.gov These studies often calculate the energies of reactants, transition states, and products for reactions like α-hydroxylation, which is a critical step in the bioactivation of many nitrosamines. acs.orgnih.govnih.gov Without specific studies on this compound, data on its activation energies, reaction thermodynamics, and transition state geometries are not available.

Computational Modeling of Reaction Intermediates and Transformation Pathways

There is a lack of computational models detailing the reaction intermediates and transformation pathways specifically for this compound. The transformation of N-nitrosamines often proceeds through the formation of unstable primary nitrosamines and diazonium ions, which act as alkylating agents. nih.gov Computational modeling helps to elucidate these pathways and understand the stability of the intermediates. frontiersin.org However, no such pathways have been computationally mapped for this compound in the available literature.

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Interactions

Specific molecular dynamics (MD) simulations to understand the conformational landscapes and intermolecular interactions of this compound have not been published. MD simulations are valuable for exploring the dynamic behavior of molecules in different environments, such as in solution, and for studying their interactions with biological macromolecules like enzymes. heraldopenaccess.usresearchgate.net For other nitrosamines, MD simulations have provided insights into their binding with cytochrome P450 enzymes. heraldopenaccess.usresearchgate.net The absence of such studies for this compound means its dynamic conformational preferences and interaction patterns remain uncharacterized by this method.

Prediction of Chemical Properties and Reactivity Parameters from First Principles

There are no reports of chemical properties and reactivity parameters for this compound predicted from first principles (ab initio methods). Such predictions can provide valuable information on properties like partition coefficients and reactivity indices (e.g., Fukui functions) that help in assessing the behavior and potential risks of a compound. researchgate.netacs.org While general predictive models for N-nitrosamines exist, specific calculated values for this compound are not documented. acs.org

Compound Names Table

IUPAC NameOther SynonymsCAS Number
N-[2-(dimethylamino)ethyl]-N-methylnitrous amideThis compound; N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine; N,N,N′-Trimethyl-N′-nitrosoethylaminediamine23834-30-2 cymitquimica.comveeprho.com
N-NitrosodimethylamineNDMA62-75-9
N-NitrosodiethylamineNDEA55-18-5
N'-NitrosoanabasineNAB1133-64-8
N'-NitrosoanatabineNAT71267-22-6

Future Research Directions in the Chemical Science of Methylnitrosamino N,n Dimethylethylamine

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-nitrosamines often involves the reaction of secondary amines with nitrosating agents under acidic conditions. researchgate.net Future research is increasingly focused on developing greener, more efficient, and safer synthetic routes.

A significant area of exploration is the use of alternative nitrosating agents and reaction conditions that minimize waste and avoid harsh reagents. Research into solvent-free synthesis using reagents like tert-butyl nitrite (B80452) (TBN) has shown promise for a broad range of N-nitroso compounds. researchgate.net This approach offers benefits such as excellent yields, easy product isolation, and compatibility with sensitive functional groups. researchgate.net Further investigation could optimize these conditions specifically for the synthesis of Methylnitrosamino-N,N-dimethylethylamine, focusing on catalyst efficiency and atom economy.

Another promising avenue is the development of catalytic systems for N-nitrosation. For instance, mild, iodide-catalyzed processes using tert-butyl hydroperoxide (TBHP) as an oxidant present an alternative to traditional methods. organic-chemistry.org Future studies could explore the application of novel catalytic systems, including biocatalysis and photocatalysis, to synthesize this compound with high selectivity and under environmentally benign conditions. The development of stable, reusable reagents, such as the [NO+·Crown·H(NO3)2-] complex, also represents a key direction for creating more practical and sustainable synthetic protocols. organic-chemistry.org

Synthetic ApproachKey FeaturesPotential Advantages for Sustainable Synthesis
Solvent-Free Synthesis Utilizes reagents like tert-butyl nitrite (TBN) without a solvent medium. researchgate.netReduces solvent waste, simplifies purification, potentially lowers energy consumption.
Iodide-Catalyzed Nitrosation Employs an iodide catalyst with an oxidant like TBHP. organic-chemistry.orgUses inexpensive, commercially available catalysts; operates under mild conditions.
Novel Nitrosating Agents Development of stable and efficient reagents like [NO+·Crown·H(NO3)2-]. organic-chemistry.orgEnhanced safety and handling, potential for reagent recycling, high efficiency.

Advanced Mechanistic Investigations of Environmental and Industrial Chemical Transformations

Understanding the formation and degradation pathways of this compound in various matrices is crucial for assessing its environmental impact and persistence. Future research should focus on elucidating the complex chemical transformations this compound undergoes.

In environmental systems, nitrosamines are known to be present in water sources, often originating from industrial discharge and wastewater treatment plants. nih.gov While biological treatment processes can eliminate a significant portion of nitrosamines, transformation products can be formed during disinfection processes like chlorination. nih.gov Advanced mechanistic studies are needed to identify the specific byproducts of this compound degradation under various water treatment conditions. Key areas of investigation include its susceptibility to photolytic degradation, with studies showing that nitrosamines can have short half-lives when exposed to simulated sunlight. researchgate.net

In industrial settings, the formation of nitrosamines can occur as unintended byproducts in manufacturing processes. biotech-asia.org For example, the degradation of solvents like N,N-dimethylformamide (DMF) can produce dimethylamine (B145610), a potential precursor to N-nitrosodimethylamine (NDMA). biotech-asia.org Future research should conduct detailed kinetic and mechanistic studies to understand how process parameters—such as temperature, pH, and the presence of catalysts or inhibitors—influence the formation of this compound. Investigating the role of precursor compounds and reaction matrices will be essential for developing effective mitigation strategies. researchgate.net

EnvironmentTransformation ProcessKey Research Questions
Aquatic Systems PhotolysisWhat are the photodegradation kinetics and products of this compound in natural waters? researchgate.net
Wastewater Treatment Chlorination / UV DisinfectionHow does this compound react with disinfectants, and what are the resulting transformation products? nih.gov
Industrial Synthesis Byproduct FormationWhat are the specific reaction mechanisms leading to the formation of this compound from precursor amines and reagents? biotech-asia.org

Development of Next-Generation Integrated Analytical Platforms for Complex Chemical Systems

The detection of trace levels of nitrosamines in complex matrices like pharmaceutical products and environmental samples presents a significant analytical challenge. researchgate.netnih.gov Future research must focus on developing more sensitive, specific, and high-throughput analytical methods. theanalyticalscientist.comnih.gov

The current gold standard for nitrosamine (B1359907) analysis relies on hyphenated mass spectrometry techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsjournal.com While powerful, future advancements will likely involve the broader adoption of High-Resolution Mass Spectrometry (HRMS), which offers greater certainty in identifying unknown nitrosamines and their transformation products. researchgate.nettheanalyticalscientist.com The development of methods with extremely low limits of quantification (in the parts-per-billion range) is a critical ongoing need. nih.gov

A key area for future development is the integration of advanced sample preparation techniques with detection platforms. Innovations in solid-phase extraction (SPE), liquid-liquid extraction (LLE), and solid-phase microextraction (SPME) are crucial for mitigating matrix effects and concentrating the analyte to detectable levels. ijpsjournal.com Furthermore, there is a need for novel screening methods, such as those based on fluorescence, that can rapidly assess samples for potential nitrosamine contamination before more intensive chromatographic analysis. nih.gov The development of integrated platforms that combine automated sample preparation with highly sensitive detection will be essential for improving laboratory efficiency and data quality.

Analytical TechniquePrincipleFuture Research Focus
LC-HRMS Liquid chromatography separation coupled with high-resolution mass spectrometry for precise mass measurement. theanalyticalscientist.comijpsjournal.comMethod development for a wider range of nitrosamines, improved sensitivity, and identification of unknown transformation products.
GC-MS/MS Gas chromatography separation with tandem mass spectrometry for selective and sensitive quantification. ijpsjournal.comOptimization of headspace and other injection techniques for volatile nitrosamines; reduction of artifactual formation during analysis.
Advanced Sample Prep Techniques like SPE, SPME, and LLE to isolate and concentrate analytes from complex matrices. ijpsjournal.comMiniaturization, automation, and development of new sorbent materials for higher selectivity and recovery.

Interdisciplinary Computational Chemistry Approaches for Predicting Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research and risk assessment. acs.org Future research in this area will benefit from an interdisciplinary approach, combining quantum mechanical calculations with data science and toxicology.

A major focus of computational studies on nitrosamines has been the prediction of their metabolic activation, particularly the initial rate-limiting step of α-carbon hydroxylation, which is linked to their carcinogenic potential. nih.gov Future work should aim to refine these predictive models by incorporating larger datasets and more sophisticated computational methods to account for the diverse structural features of nitrosamines. acs.org By identifying key structural features that influence reactivity, these models can help in the early-stage risk assessment of novel nitrosamine compounds. nih.gov

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are also crucial. researchgate.net By integrating quantum chemical descriptors with experimental data, it is possible to develop models that predict the carcinogenic potency of nitrosamines. semanticscholar.org Future research should focus on expanding the applicability of these models to a wider chemical space and improving their predictive accuracy. These computational tools will be invaluable for prioritizing experimental testing and for designing safer industrial chemicals and processes by predicting the likelihood of nitrosamine formation and reactivity. researchgate.net

Q & A

Basic: What are the established synthesis protocols for Methylnitrosamino-N,N-dimethylethylamine, and what critical parameters govern yield and purity?

This compound is typically synthesized via nitrosation of its precursor amine, N,N-dimethylethylamine, using nitrosating agents like sodium nitrite under acidic conditions. Key parameters include:

  • pH control : Maintain acidic conditions (pH 2–3) to favor nitrosamine formation while minimizing side reactions .
  • Temperature : Reactions are often conducted at 0–5°C to reduce thermal decomposition of the nitroso intermediate .
  • Purification : Use vacuum distillation or preparative HPLC to isolate the product, followed by characterization via NMR and GC-MS to confirm purity .

Basic: What analytical methods are recommended for characterizing this compound in research settings?

Standard methods include:

  • GC-MS : For volatile nitrosamines, using a DB-5MS column and electron ionization (EI) to detect fragmentation patterns .
  • HPLC-UV/Vis : Employ C18 columns with mobile phases like methanol/water (70:30) and monitor absorbance at 230–250 nm for nitroso groups .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity and detect impurities .

Advanced: How can researchers resolve contradictions in reported physicochemical properties, such as pKa or stability data?

Discrepancies in pKa values (e.g., for tertiary amines) may arise from solvent effects, ionic strength, or measurement techniques. To resolve:

  • Replicate conditions : Use standardized buffers (e.g., aqueous vs. non-aqueous) as in prior studies .
  • Validate via multiple methods : Compare potentiometric titrations with computational predictions (e.g., DFT calculations) .
  • Control variables : Document temperature, solvent purity, and instrumentation calibration to isolate confounding factors .

Advanced: What methodological strategies are employed to study the metabolic activation pathways of this compound in carcinogenesis?

Key approaches include:

  • In vitro models : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify reactive intermediates like α-hydroxylated metabolites .
  • Mass spectrometry : Use high-resolution LC-MS/MS to trace stable isotopes (e.g., ¹⁵N-labeled analogs) in metabolic byproducts .
  • DNA adduct detection : Employ ³²P-postlabeling or accelerator mass spectrometry to quantify covalent DNA modifications in cell cultures .

Advanced: How should researchers optimize storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to minimize photolytic and thermal degradation .
  • Solvent selection : Dissolve in anhydrous acetonitrile or ethanol to avoid hydrolysis; avoid aqueous solutions due to reactivity .
  • Inert atmosphere : Use argon or nitrogen headspace to reduce oxidative decomposition .

Advanced: What are the comparative advantages of in vitro vs. in vivo models for assessing the genotoxicity of this compound?

  • In vitro : Use Ames tests (Salmonella TA100 strain) or comet assays in human hepatocytes for rapid screening of mutagenicity .
  • In vivo : Rodent models (e.g., rat liver foci assays) provide systemic toxicity data but require ethical approvals and longer timelines .
  • Hybrid approach : Combine organ-on-a-chip systems with LC-MS/MS biomonitoring (e.g., urinary metabolites) for translational relevance .

Advanced: How can structure-activity relationship (SAR) studies inform the design of less toxic nitrosamine analogs?

  • Alkyl chain modification : Replace methyl groups with bulkier substituents to sterically hinder metabolic activation .
  • Electronic effects : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce α-hydroxylation rates, a key step in carcinogenicity .
  • Computational modeling : Use molecular docking to predict CYP450 binding affinities and prioritize synthetic targets .

Advanced: What methodologies detect trace levels of this compound in complex biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate nitrosamines from urine or serum .
  • Sensitivity enhancement : Derivatize with heptafluorobutyric anhydride (HFBA) for GC-ECD analysis, achieving detection limits <1 ppb .
  • Validation : Spike recovery experiments and internal standards (e.g., NDMA-d₆) to ensure accuracy in biomonitoring .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : ~116.15 g/mol (estimated from analogs like N-Nitrosomorpholine) .
  • Solubility : Likely lipophilic; dissolves in organic solvents (e.g., DCM, ethyl acetate) but not water .
  • pKa : Predicted ~3.5–4.0 for the tertiary amine, based on trends in N,N-dimethylethylamine derivatives .

Advanced: How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-lives and log Kow values .
  • Molecular dynamics : Simulate hydrolysis rates in aquatic environments under varying pH and temperature .
  • Tropospheric degradation : Predict reaction pathways with OH radicals using Gaussian-based DFT calculations .

Advanced: What ethical and safety considerations are critical when handling this compound in carcinogenicity studies?

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation exposure .
  • Waste disposal : Neutralize nitrosamines with 1% ascorbic acid in 1M HCl before incineration .
  • Regulatory compliance : Adhere to OECD Guidelines 451 (carcinogenicity testing) and IARC protocols for hazard classification .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylnitrosamino-N,N-dimethylethylamine
Reactant of Route 2
Methylnitrosamino-N,N-dimethylethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.